Cas no 1286719-46-7 (2-3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl-N-(4-acetamidophenyl)acetamide)

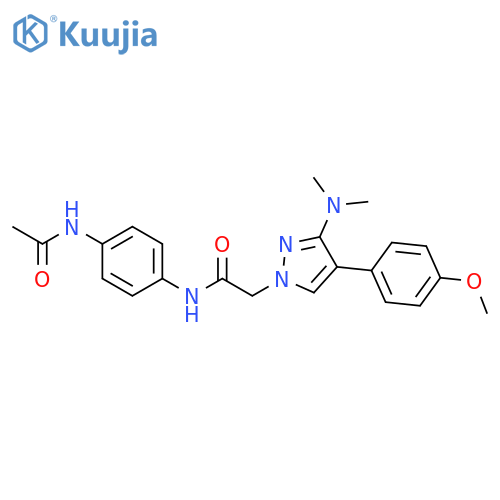

1286719-46-7 structure

商品名:2-3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl-N-(4-acetamidophenyl)acetamide

2-3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl-N-(4-acetamidophenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl-N-(4-acetamidophenyl)acetamide

- N-(4-acetamidophenyl)-2-[3-(dimethylamino)-4-(4-methoxyphenyl)pyrazol-1-yl]acetamide

- 2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide

- N-(4-acetamidophenyl)-2-(3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)acetamide

- F3407-4709

- AKOS024486508

- VU0627233-1

- 1286719-46-7

-

- インチ: 1S/C22H25N5O3/c1-15(28)23-17-7-9-18(10-8-17)24-21(29)14-27-13-20(22(25-27)26(2)3)16-5-11-19(30-4)12-6-16/h5-13H,14H2,1-4H3,(H,23,28)(H,24,29)

- InChIKey: GLBQIYYNRUMRBO-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C(NC(=O)C)C=C1)(=O)CN1C=C(C2=CC=C(OC)C=C2)C(N(C)C)=N1

計算された属性

- せいみつぶんしりょう: 407.19573968g/mol

- どういたいしつりょう: 407.19573968g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 30

- 回転可能化学結合数: 7

- 複雑さ: 571

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 88.5Ų

2-3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl-N-(4-acetamidophenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3407-4709-10μmol |

2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide |

1286719-46-7 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3407-4709-1mg |

2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide |

1286719-46-7 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F3407-4709-10mg |

2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide |

1286719-46-7 | 10mg |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F3407-4709-20mg |

2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide |

1286719-46-7 | 20mg |

$99.0 | 2023-09-10 | ||

| Life Chemicals | F3407-4709-3mg |

2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide |

1286719-46-7 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3407-4709-5mg |

2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide |

1286719-46-7 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3407-4709-30mg |

2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide |

1286719-46-7 | 30mg |

$119.0 | 2023-09-10 | ||

| Life Chemicals | F3407-4709-100mg |

2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide |

1286719-46-7 | 100mg |

$248.0 | 2023-09-10 | ||

| Life Chemicals | F3407-4709-50mg |

2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide |

1286719-46-7 | 50mg |

$160.0 | 2023-09-10 | ||

| Life Chemicals | F3407-4709-75mg |

2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide |

1286719-46-7 | 75mg |

$208.0 | 2023-09-10 |

2-3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl-N-(4-acetamidophenyl)acetamide 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

1286719-46-7 (2-3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl-N-(4-acetamidophenyl)acetamide) 関連製品

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量